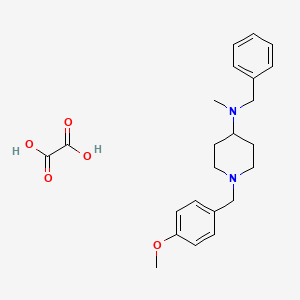![molecular formula C25H30FN3O5 B3967868 1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967868.png)
1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate, also known as FPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate has been studied for its potential applications in the field of pharmacology. It has been shown to have affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging, which could aid in the diagnosis and treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at several neurotransmitter receptors. It has been shown to increase dopamine and serotonin release in the brain, which could contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of several ion channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which could contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of several ion channels, which could contribute to its analgesic effects. In addition, this compound has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate is that it has been extensively studied and its synthesis process has been optimized, which makes it readily available for research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results. In addition, its potential applications in the field of pharmacology are still being explored, which means that more research is needed to fully understand its potential benefits and limitations.
Orientations Futures
There are several future directions for research on 1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate. One area of research could focus on its potential use as a radioligand in PET imaging. This could aid in the diagnosis and treatment of neurological disorders. Another area of research could focus on its potential use as a treatment for inflammatory disorders. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the field of pharmacology.
Propriétés
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O.C2H2O4/c24-21-8-4-5-9-22(21)26-16-14-25(15-17-26)20-10-12-27(13-11-20)23(28)18-19-6-2-1-3-7-19;3-1(4)2(5)6/h1-9,20H,10-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFNQQDKMOPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-methylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967788.png)

![2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride](/img/structure/B3967812.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride](/img/structure/B3967837.png)
![[4-(2-bromophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967843.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967851.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)




![4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B3967903.png)